molecular formula C19H20N2O4 B11427063 3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11427063
M. Wt: 340.4 g/mol
InChI Key: MIFOQHLSKGJAPK-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: , also known by its chemical formula C21H22N2O4 , is a complex organic compound. Let’s break down its structure:

  • The 2,5-dimethoxyphenyl group contributes aromatic properties.
  • The 4-methylphenyl group adds further aromaticity.
  • The oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) provides structural diversity.
  • The carboxamide functional group is essential for biological interactions.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following reactions:

    Acylation: Start with 2,5-dimethoxyaniline and 4-methylbenzoic acid. React them to form the amide linkage.

    Oxazole Formation: Cyclize the amide with glyoxal or glyoxylic acid to create the oxazole ring.

Industrial Production: While not widely produced industrially, research laboratories can synthesize it using the methods mentioned above.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation at the phenyl rings or the oxazole moiety.

    Reduction: Reduction of the oxazole ring or the amide group is possible.

    Substitution: Halogenation or other substitution reactions may occur.

Common Reagents and Conditions:

    Oxidation: Use oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Halogenating agents (e.g., bromine or chlorine) can introduce halogens.

Major Products: The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, reduced forms, or substituted compounds.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigate its potential as an antitumor or antimicrobial agent.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Study its effects on cellular processes and receptors.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-12-4-6-13(7-5-12)20-19(22)18-11-16(21-25-18)15-10-14(23-2)8-9-17(15)24-3/h4-10,18H,11H2,1-3H3,(H,20,22)

InChI Key

MIFOQHLSKGJAPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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